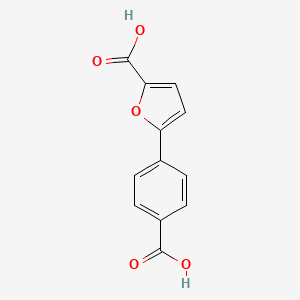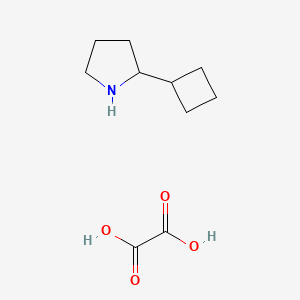
2-Cyclobutylpyrrolidine oxalate
Overview
Description
2-Cyclobutylpyrrolidine oxalate is a chemical compound with the formula C10H17NO4 . It’s a research compound and not much information is available about its specific uses or applications .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylpyrrolidine involves a cyclobutyl group attached to a pyrrolidine ring . The oxalate part of the molecule would be an additional component, likely attached via a functional group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
Metal Complexes and Magnetic Properties
- Research has demonstrated the synthesis of coordination polymers involving similar oxalato ligands. These compounds exhibit interesting magnetic properties, such as antiferromagnetism, which may have potential applications in materials science and magnetism research (Rodríguez-Diéguez et al., 2007).
Geomycology and Environmental Biotechnology
- Oxalate, a key metabolite in many fungi, plays a significant role in various environmental processes, including nutrient cycling and biomineral formation. This suggests potential applications in bioremediation and environmental biotechnology (Gadd et al., 2014).
Oxalate Metabolism in Medical Applications
- Enzymes degrading oxalate have potential applications in medical diagnosis and treatment of oxalate-related diseases. This can extend to bioremediation and the development of transgenic plants (Svedružić et al., 2005).
Electrochemical Applications
- Oxalate has been used in electrochemical applications, such as in metallopolymer coatings for enhanced detection in flow injection analysis systems. This demonstrates its potential in analytical chemistry for sensitive detection methods (Forster & Hogan, 2000).
CO2 Conversion
- Copper complexes have shown the ability to reductively couple CO2 to form oxalate, suggesting potential applications in carbon capture and utilization technologies (Angamuthu et al., 2010).
Photocatalysis and Environmental Cleanup
- Ferrous oxalate has been explored as a photocatalyst in the degradation of pollutants, indicating its utility in environmental cleanup and wastewater treatment (Vedrenne et al., 2012).
properties
IUPAC Name |
2-cyclobutylpyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFOIARQFIHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpyrrolidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



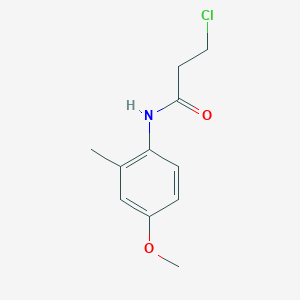
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
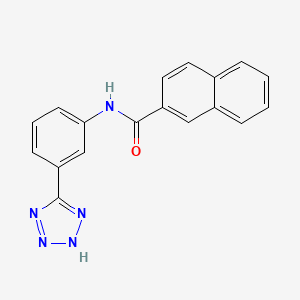
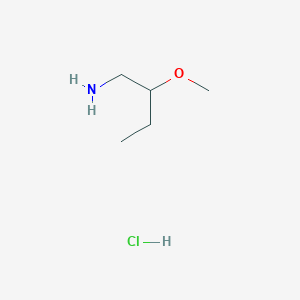

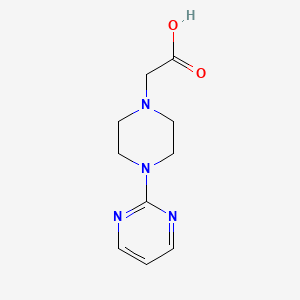
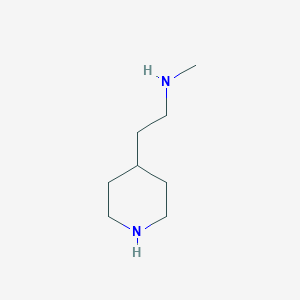
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
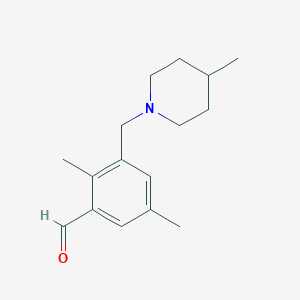
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
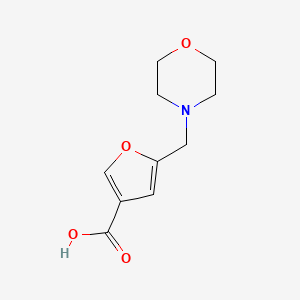
amine, chloride](/img/structure/B1369113.png)
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
